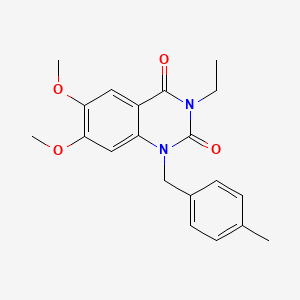

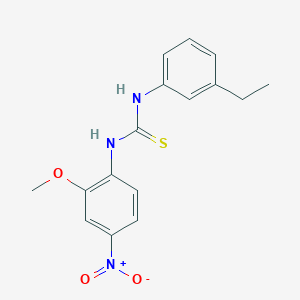

![molecular formula C17H18F2N6O B4676209 2-{4-[1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol](/img/structure/B4676209.png)

2-{4-[1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol

Vue d'ensemble

Description

The compound “2-{4-[1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol” is a complex organic molecule that contains several functional groups. These include a pyrazolo[3,4-d]pyrimidine group, a difluorophenyl group, a piperazine group, and an ethanol group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazolo[3,4-d]pyrimidine group is a bicyclic aromatic ring system, which would contribute to the compound’s stability and potentially its reactivity . The difluorophenyl group is a phenyl ring with two fluorine atoms attached, which could influence the compound’s electronic properties .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present and their arrangement within the molecule. The pyrazolo[3,4-d]pyrimidine group could potentially undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the ethanol group could potentially make the compound more soluble in polar solvents .Applications De Recherche Scientifique

- The compound exhibits antifungal activity, making it a potential candidate for combating fungal infections. Researchers have explored its efficacy against various fungal strains, including those resistant to existing antifungal drugs .

- Investigations into the compound’s effects on the central nervous system have revealed its potential as a neuropharmacological agent. It may modulate neurotransmitter systems, impacting cognition, mood, and behavior .

- Preliminary studies suggest that this compound could play a role in cancer therapy. Its interaction with specific cellular pathways warrants further investigation. Researchers have explored its impact on tumor growth and metastasis .

- The compound has been utilized in photoredox-catalyzed reactions. For instance, it can undergo hydroxymethylation, leading to the formation of related derivatives. Researchers have studied its reactivity and potential applications in synthetic chemistry .

- Given its unique structure, the compound may serve as a scaffold for designing novel drugs. Medicinal chemists are exploring modifications to enhance its pharmacological properties, such as bioavailability and selectivity .

- Fluorinated compounds like this one are valuable in positron emission tomography (PET) imaging. Researchers have investigated its use as a radiotracer for visualizing specific biological processes in vivo .

Antifungal Agents

Neuropharmacology

Cancer Research

Photoredox Catalysis

Drug Development

Biological Imaging

Orientations Futures

Mécanisme D'action

Target of Action

The compound, 2-{4-[1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol, is a derivative of pyrazolo[3,4-d]pyrimidine . It has been identified as a novel inhibitor of Cyclin-Dependent Kinase 2 (CDK2) , a protein that plays a crucial role in cell cycle regulation.

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This interaction results in the disruption of the cell cycle, preventing the progression from the G1 phase to the S phase . This effectively halts cell division, making it a potential therapeutic agent for diseases characterized by uncontrolled cell proliferation, such as cancer .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle pathway. Under normal conditions, CDK2 binds to cyclin E or cyclin A, allowing the cell to progress from the G1 phase to the S phase. When the compound inhibits cdk2, this progression is halted, leading to cell cycle arrest .

Pharmacokinetics

Its structural similarity to voriconazole, a well-known antifungal drug , suggests it may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties

Result of Action

The primary result of the compound’s action is the inhibition of cell proliferation due to cell cycle arrest . This can lead to apoptosis, or programmed cell death, in the affected cells . This makes the compound a potential candidate for the development of new anticancer drugs .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and distribution within the body Additionally, the compound’s stability under different pH conditions can impact its effectiveness and shelf-life

Propriétés

IUPAC Name |

2-[4-[1-(3,4-difluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N6O/c18-14-2-1-12(9-15(14)19)25-17-13(10-22-25)16(20-11-21-17)24-5-3-23(4-6-24)7-8-26/h1-2,9-11,26H,3-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOAYVMMFHFLNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=NC=NC3=C2C=NN3C4=CC(=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{4-[1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

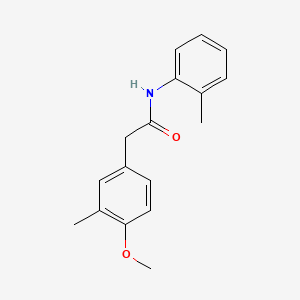

![methyl 4-[(3-methylbenzyl)oxy]benzoate](/img/structure/B4676128.png)

![2-{[7,7-dimethyl-2-(4-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4676155.png)

![N-butyl-2-methoxy-N-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B4676175.png)

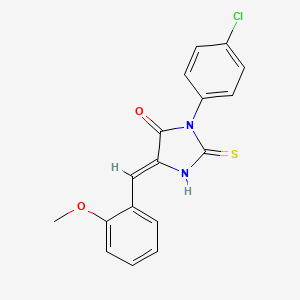

![N-(4-chlorophenyl)-N'-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4676188.png)

![3,5-dichloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B4676215.png)

![2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4676217.png)

![ethyl 1-allyl-2-(benzoylamino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4676219.png)

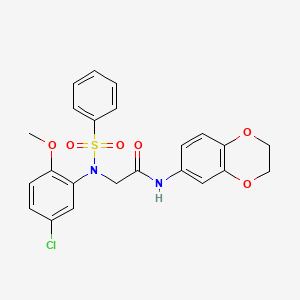

![2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)-N-(2-pyridinylmethyl)acetamide](/img/structure/B4676221.png)

![N-(5-bromo-2-pyridinyl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4676227.png)